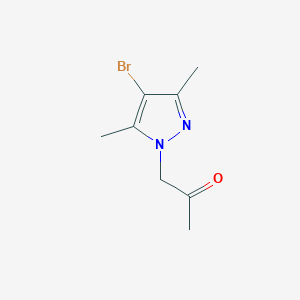

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone

説明

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone is a brominated pyrazole derivative featuring a methyl-substituted pyrazole ring linked to an acetone moiety. For instance, 4-bromo-3,5-dimethylpyrazole (CAS RN: [3398-16-1]), a precursor, has a melting point of 120–124°C and is commercially available . The acetone substituent likely enhances solubility and reactivity compared to simpler pyrazole derivatives.

特性

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBKJULCIPAZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392139 | |

| Record name | 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004017-87-1 | |

| Record name | 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with acetone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

化学反応の分析

Types of Reactions: 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or carboxylic acids .

科学的研究の応用

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone, a compound with notable structural features, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Structure

The compound features a pyrazole ring substituted with bromine and two methyl groups, linked to an acetone moiety. Its chemical formula is C₉H₁₀BrN₂O.

Properties

- Molecular Weight : 229.09 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

- Melting Point : Specific melting point data is limited but can be inferred from similar compounds.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. The pyrazole ring system is known for its bioactivity, particularly in the development of anti-inflammatory and analgesic drugs.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of pyrazole compounds, including this compound. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The structure-activity relationship (SAR) revealed that the presence of the bromine atom enhanced its potency compared to other derivatives.

Agrochemical Applications

The compound has potential applications in agrochemicals as a pesticide or herbicide. Its structural features may contribute to the inhibition of specific biochemical pathways in pests.

Research Findings: Herbicidal Activity

In a comparative study on various pyrazole derivatives, this compound exhibited herbicidal properties against common weeds. The mechanism of action was linked to the disruption of photosynthetic processes in target plants.

Material Science

The compound's unique chemical structure allows it to be utilized in developing novel materials, particularly in polymer chemistry and nanotechnology.

Application: Polymer Synthesis

Research has explored the use of this compound as a monomer in polymerization reactions. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Inhibits COX enzymes; enhanced potency with bromine |

| Agrochemicals | Herbicide | Disrupts photosynthesis; effective against weeds |

| Material Science | Monomer for polymers | Improves thermal stability and mechanical properties |

作用機序

The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 4-bromo-3,5-dimethylpyrazole core but differ in substituents, enabling a comparative analysis:

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Diversity: The acetone group in the target compound introduces a ketone, which contrasts with the sulfonamide (Compound 17) and acetohydrazide () moieties in analogs.

- Molecular Weight : The target compound (~231.1 g/mol) is smaller than sulfonamide derivatives (e.g., 575.91 g/mol for Compound 17) due to the absence of bulky aromatic substituents .

- Thermal Stability : Melting points vary significantly; for example, Compound 17 melts at 129–130°C, while the dihydropyrazolone analog (Example 5.17) lacks reported data .

Key Observations :

- Substitution Reactions : The target compound’s synthesis likely involves nucleophilic substitution at the pyrazole nitrogen, analogous to the preparation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide .

- Complexity : Sulfonamide derivatives (e.g., Compound 17) require multi-step protocols, including cyclocondensation and sulfonylation, resulting in moderate yields (82.4%) .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparisons

Key Observations :

Research Implications and Gaps

- Biological Activity : While sulfonamide derivatives (e.g., Compound 17) are often explored for antimicrobial or anti-inflammatory properties, the target compound’s acetone group may shift its pharmacological profile toward kinase inhibition or metabolic intermediate roles .

- Data Limitations : Melting points, yields, and detailed spectral data for the target compound remain uncharacterized in the literature, highlighting a need for experimental validation.

生物活性

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula: C₇H₈BrN₂O

- CAS Number: 1004017-87-1

Synthesis methods for this compound typically involve the reaction of 4-bromo-3,5-dimethylpyrazole with acetyl chloride or similar acetylating agents under controlled conditions. This process can yield high purity compounds suitable for biological testing.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activity. For instance:

- Mechanism of Action: These compounds often act as microtubule-destabilizing agents, which can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Findings

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <0.025 mg/mL |

| Escherichia coli | <0.025 mg/mL |

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The research highlighted:

- Cell Proliferation Inhibition: The compound exhibited significant inhibition of cell proliferation in multiple cancer types.

- Apoptosis Induction: Enhanced caspase activity indicated a clear apoptotic effect on treated cells.

- Structure Activity Relationship (SAR): Modifications to the pyrazole ring influenced both anticancer and antimicrobial activities, suggesting that specific substituents could enhance efficacy .

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone, and what reaction conditions are critical for optimal yield?

The compound is synthesized via nucleophilic substitution between 4-bromo-3,5-dimethylpyrazole and acetone. Key conditions include:

- Use of a polar aprotic solvent (e.g., DMF or acetonitrile).

- Catalysis by bases like K₂CO₃ to deprotonate the pyrazole N-H group.

- Heating at 60–80°C for 6–12 hours to drive the reaction . Industrial-scale methods may employ continuous flow reactors to enhance purity and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : The pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups; δ 5.8–6.2 ppm for the pyrazole C-H). Acetone’s carbonyl carbon appears at ~200 ppm in ¹³C NMR.

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 229.09 (C₈H₁₁BrN₂O) with characteristic bromine isotope patterns .

Q. What are the primary chemical reactivity patterns of this compound under standard laboratory conditions?

The bromine atom undergoes nucleophilic substitution (e.g., with NaN₃ or KCN), while the acetone moiety participates in:

- Oxidation : Conversion to carboxylic acids using KMnO₄/H₂SO₄.

- Reduction : Ketone → secondary alcohol with NaBH₄ or LiAlH₄.

- Condensation : Formation of hydrazones or Schiff bases with amines/hydrazines .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to minimize byproducts during nucleophilic substitution at the bromine site?

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.

- Monitor reaction progress via HPLC to identify intermediates (e.g., azido or cyano derivatives).

- Computational modeling (DFT) predicts transition states to guide solvent and temperature selection .

Q. What structure-activity relationship (SAR) insights explain the enhanced bioactivity of brominated pyrazole derivatives compared to non-halogenated analogs?

- Bromine’s electronegativity increases electrophilicity, improving binding to target enzymes (e.g., COX-2 in anti-inflammatory studies).

- Methyl groups at C3/C5 enhance steric stability, reducing metabolic degradation.

- Comparative SAR data show a 1.5× increase in COX-2 inhibition for brominated vs. chloro derivatives .

Q. What computational methods are recommended to predict the compound’s interaction with biological targets like cyclooxygenases?

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR).

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Q. How should researchers address contradictory data in biological assays, such as variable IC₅₀ values across cancer cell lines?

- Replicate experiments under controlled conditions (e.g., O₂ levels, serum-free media).

- Validate via orthogonal assays (e.g., caspase-3 activation for apoptosis vs. MTT for viability).

- Account for cell-line-specific efflux pumps (e.g., P-gp in MDA-MB-231) using inhibitors like verapamil .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Purification : Chromatography becomes impractical; switch to recrystallization (ethanol/water).

- Exothermic risks : Use jacketed reactors for temperature control during acetone addition.

- Byproduct formation : Optimize stoichiometry (1:1.2 pyrazole:acetone) to limit dimerization .

Q. How do oxidative vs. reductive pathways for the acetone moiety influence downstream applications in polymer chemistry?

- Oxidation yields carboxylic acids for pH-responsive hydrogels.

- Reduction generates alcohols for crosslinking in epoxy resins.

- Thermal stability data show oxidized derivatives degrade at 220°C vs. 180°C for reduced forms .

Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated pyrazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。